[1-(2-Nitrobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone

Molecular_properties Drug_discovery Lead_optimization

Procuring generic nitrobenzyl-piperidine analogs without strict ortho-nitro and pyrrolidin-1-yl methanone specification risks invalidating comparative biological studies due to dramatic shifts in receptor subtype selectivity. This compound eliminates that risk. - Defined ortho-nitro positional isomer (logP ~2.0) for consistent membrane permeability and target engagement. - Compact, ligand-efficient scaffold (MW 317.4) for hit validation and lead optimization in orexin/sleep disorder campaigns. - Supplied at 95% baseline purity, ensuring observed effects are attributable to the parent compound, not synthetic impurities.

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
Cat. No. B10884104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Nitrobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone
Molecular FormulaC17H23N3O3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C17H23N3O3/c21-17(19-10-3-4-11-19)15-7-5-9-18(13-15)12-14-6-1-2-8-16(14)20(22)23/h1-2,6,8,15H,3-5,7,9-13H2
InChIKeyQHRRZWDMRXTWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [1-(2-Nitrobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone


The compound [1-(2-Nitrobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone (C17H23N3O3, MW 317.4 g/mol) is a synthetic organic molecule classified as a piperidine-pyrrolidine ketone derivative [1]. Its structure features a central piperidine ring N-substituted with a 2-nitrobenzyl group and a pyrrolidine ring connected via a methanone linkage at the 3-position. This heterocyclic scaffold is characteristic of compounds investigated in orexin receptor modulation and monoamine reuptake inhibition, placing it within a pharmacologically relevant chemical space [2]. The compound is typically supplied at 95% purity for research use.

Workflow Orexin receptor modulation studies
Scaffold Piperidine-pyrrolidine ketone core
Purity Research-grade baseline purity

Why Generic Substitution Fails for This Compound


Simple in-class substitution is not possible for this compound due to the high sensitivity of biological activity to specific structural features. Positional isomerism of the nitro group (ortho vs. meta vs. para), the size of the cyclic amine (pyrrolidine vs. piperidine vs. azepane), and the nature of the linkage (methanone vs. ethanone vs. direct amine) are all critical determinants of target binding affinity and selectivity [1]. For example, patent literature on orexin receptor antagonists explicitly demonstrates that such subtle modifications in the piperidine-pyrrolidine scaffold lead to dramatic shifts in receptor subtype selectivity and potency [2]. Therefore, procuring a generic 'nitrobenzyl-piperidine' analog without strict specification of the 2-nitro position and pyrrolidin-1-yl methanone at the 3-position carries a high risk of obtaining a compound with a completely different biological profile, invalidating comparative research.

Nitro positional isomer Ortho-to-meta shift may alter lipophilicity and receptor binding profile.
Ring-size homolog Piperidine or azepane replacement may increase MW and affect drug-likeness.
Linker modification Direct amine instead of methanone may shift metabolic soft spot and clearance pathway.

Head-to-Head Evidence: Key Differentiators


Molecular Weight: Pyrrolidine vs. Piperidine Homolog

The target compound has a molecular weight of 317.4 g/mol and the molecular formula C17H23N3O3 [1]. This differentiates it from the closely related analog [1-(2-Nitrobenzyl)piperidin-3-yl](piperidin-1-yl)methanone, which has a higher molecular weight of 331.4 g/mol and formula C18H25N3O3 due to the larger piperidine ring replacing the pyrrolidine ring . This 14.0 g/mol difference in molecular weight and the corresponding change in ring size can significantly impact physicochemical properties like lipophilicity and membrane permeability.

MW Difference
Head-to-head
317.4 vs 331.4 g/mol (Δ14.0 g/mol)
Supports MW-dependent CNS permeability review
Piperidine homolog; formula C17 vs C18
Molecular_properties Drug_discovery Lead_optimization

Positional Isomerism: 2-Nitro vs. 3-Nitro Lipophilicity

The ortho-nitro substitution (2-position) of the target compound is a key differentiator from its meta-nitro isomer, [1-(3-Nitrobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone. The logP for the 2-nitrobenzyl-piperidine substructure is approximately 2.8 , while the predicted logP for the 3-nitro isomer is expected to be slightly lower due to altered dipole moment and solvation effects. This difference in lipophilicity can directly affect receptor binding kinetics and off-target binding profiles.

2-Nitro Lipophilicity
Class-level
Predicted logP ~2.0 (ortho) vs. ~1.9 (meta)
Supports isomer-dependent lipophilicity review
Predicted values; experimental confirmation needed
Structure-activity_relationship Isomerism Lipophilicity

Ring Size Impact: Pyrrolidine vs. Azepane Scaffold

The target compound incorporates a pyrrolidine ring (5-membered). Its closest ring-expanded analog is Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone, which features a 7-membered azepane ring . The target has a molecular weight of 317.4 g/mol, compared to 345.4 g/mol for the azepane analog, a difference of 28.0 g/mol. This increase is substantial and pushes the azepane analog closer to the upper limit of preferred drug-like chemical space (MW > 345).

MW Increase with Azepane
Head-to-head
+28.0 g/mol (345.4 g/mol)
Supports MW-driven drug-likeness screening
8.8% increase; azepane analog may limit further functionalization
Ring_expansion Molecular_volume Drug-likeness

Linker Chemistry: Methanone vs. Direct Amine Metabolism

The target compound contains a methanone linker, which is an amide bond. This is distinct from the analog 1-(2-Nitrobenzyl)-4-(pyrrolidin-1-yl)piperidine, where the pyrrolidine is directly attached via a C-N single bond at the piperidine 4-position without a carbonyl spacer . The presence of the amide bond in the target compound introduces a site for potential metabolic hydrolysis by amidases, whereas the direct amine in the comparator is metabolized by different pathways (e.g., N-dealkylation by CYPs). This fundamental difference in metabolic vulnerability can lead to divergent in vivo pharmacokinetic profiles.

Metabolic Soft Spot
Class-level
Amide (target) vs. tertiary amine (comparator)
Supports metabolic pathway differentiation context
In vitro stability data not publicly available
Metabolic_stability Linker_chemistry Amide_bond

Purity Specification and Batch-to-Batch Reproducibility

The target compound is supplied with a standard purity of 95% . This is consistent with the purity level commonly reported for its closest analogs, such as [1-(3-Nitrobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone, which is also typically 95% pure . Establishing 95% as the baseline purity is critical; procuring variants with lower purity can introduce confounding biological results, while variants with higher purity (e.g., >98%) may be necessary for sensitive biophysical assays but often come at increased cost and synthesis lead time.

Purity Baseline
Supporting evidence
95% (standard vendor spec)
Supports procurement specification consistency
Batch-specific COA required
Quality_control Reproducibility Procurement_specification

Optimal Use Cases Based on Differentiated Evidence


CNS Drug Discovery: Orexin Receptor Lead Optimization

Given its structural features aligning with compounds claimed as orexin receptor antagonists [1] and its lower molecular weight (317.4 g/mol) relative to piperidine or azepane analogs, this compound is an ideal starting point for medicinal chemistry campaigns targeting sleep disorders or narcolepsy. Its pyrrolidine ring offers a compact, ligand-efficient scaffold that can be further elaborated to improve potency and selectivity without rapidly exceeding drug-like property space. The methanone linker provides a synthetic handle for amide bond modifications to tune metabolic stability. [2]

SAR Studies on Nitro Positional Isomerism

The 2-nitrobenzyl (ortho) substitution is a specific structural feature that differentiates this compound from its meta- and para-nitro isomers. Researchers investigating the electronic effects of nitro group positioning on receptor binding or enzyme inhibition should procure this compound as part of a complete ortho/meta/para set. The predicted logP differences between isomers (target ~2.0 vs. meta isomer ~1.9) serve as a quantitative basis for initial hypotheses regarding isomer-specific membrane permeability and target engagement. [3]

Chemical Biology: Amide-Containing Piperidine Scaffolds

The presence of two distinct nitrogen heterocycles (piperidine and pyrrolidine) connected by a carbonyl linker makes this compound a versatile scaffold for chemical biology applications. It can be used as a core structure to probe the role of amide geometry and conformational restriction in ligand-protein interactions. Its 95% baseline purity ensures that observed biological effects are attributable to the parent compound rather than synthetic impurities, making it suitable for hit validation in high-throughput screening campaigns. [2]

Application
Selection Property
Validation Focus
CNS orexin receptor lead optimization
Piperidine-pyrrolidine ketone core
MW-dependent CNS drug-likeness assessment
Nitro positional isomer SAR
2-nitrobenzyl positional identity
Isomer-specific lipophilicity profiling
Chemical biology probe development
Amide-containing heterocyclic scaffold
Purity-driven assay reproducibility
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